An In-depth Technical Guide to 3-Amino-4-bromopyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Amino-4-bromopyrazole: Synthesis, Properties, and Applications
Introduction: The Pyrazole Scaffold and the Strategic Importance of 3-Amino-4-bromopyrazole
The pyrazole moiety, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological pathways. Pyrazole-containing compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile, making compounds like 3-Amino-4-bromopyrazole invaluable building blocks for drug discovery and development.[1]
3-Amino-4-bromopyrazole (also known as 4-Bromo-1H-pyrazol-3-amine) is a bifunctional reagent of significant interest. The amino group at the C3 position and the bromine atom at the C4 position offer orthogonal reactive handles for a variety of chemical transformations. This dual functionality enables its use as a versatile synthon in the construction of complex molecular architectures, particularly fused heterocyclic systems like pyrazolopyrimidines, which are prominent in kinase inhibitor design.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Amino-4-bromopyrazole for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
3-Amino-4-bromopyrazole is a stable, crystalline solid at room temperature. The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting pyrazole core, combined with the electron-withdrawing bromine atom, dictates its chemical behavior and physical properties.
Table 1: Physicochemical and Structural Properties of 3-Amino-4-bromopyrazole
| Property | Value | Reference(s) |
| CAS Number | 16461-94-2 | [1] |
| Molecular Formula | C₃H₄BrN₃ | [1] |
| Molecular Weight | 161.99 g/mol | [1] |
| Appearance | White to light gray or pale brown crystalline powder | [4][5] |
| Melting Point | 135 - 140 °C | [1] |
| SMILES | NC1=C(Br)C=NN1 | [4] |
| InChI Key | OELYMZVJDKSMOJ-UHFFFAOYSA-N | [4][6] |
| Purity | Typically ≥97% | [4] |
Synthesis and Purification: A Validated Experimental Protocol
The most common and reliable synthesis of 3-Amino-4-bromopyrazole involves the direct bromination of the commercially available starting material, 3-aminopyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophiles, leading to regioselective bromination.
Causality in Experimental Design:
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. Unlike liquid bromine (Br₂), NBS is a solid that is safer and easier to handle. It provides a source of electrophilic bromine (Br+) under the reaction conditions.
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Solvent Selection: Acetonitrile (CH₃CN) is an ideal solvent for this reaction. It is relatively polar, effectively dissolves the 3-aminopyrazole starting material, and is inert to the reaction conditions, preventing unwanted side reactions.
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Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and minimize the formation of potential byproducts, such as dibrominated species. Allowing the reaction to warm to room temperature ensures the completion of the synthesis.
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Work-up and Purification: The work-up procedure is designed to efficiently remove the succinimide byproduct and any unreacted starting materials. Recrystallization is a robust method for purifying the final product to a high degree, which is crucial for subsequent applications in multi-step syntheses.
Detailed Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of 3-aminopyrazole).
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Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
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Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Add water to the residue and stir for 30 minutes. The product will precipitate out of the aqueous solution.
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Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.
Caption: Workflow for the Synthesis of 3-Amino-4-bromopyrazole.
Spectral Characterization
Confirming the structure and purity of the synthesized 3-Amino-4-bromopyrazole is essential. The following spectral data are characteristic of the compound.
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¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the spectrum is expected to show a singlet for the C5-H proton, typically in the range of 7.5-8.0 ppm. The protons of the amino group (-NH₂) will appear as a broad singlet, and the pyrazole N-H proton will also be a broad singlet, with chemical shifts that can vary depending on concentration and solvent.[6][7]
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¹³C NMR (Carbon NMR): The spectrum will show three distinct signals for the pyrazole ring carbons. The carbon bearing the bromine (C4) will be shifted upfield due to the heavy atom effect. The carbon attached to the amino group (C3) and the C5 carbon will appear at characteristic chemical shifts for aminopyrazole systems.
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Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to N-H stretching of the primary amine and the pyrazole ring (typically 3200-3400 cm⁻¹), and C=N and C=C stretching vibrations within the pyrazole ring (1500-1650 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-Amino-4-bromopyrazole stems from its two distinct reactive sites, which can be addressed selectively.
Reactions at the Bromine (C4) Position: C-C and C-N Bond Formation
The bromine atom at the C4 position is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a critical strategy in library synthesis for drug discovery.
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Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming a new carbon-carbon bond by coupling the bromopyrazole with an aryl or heteroaryl boronic acid. This is a robust method for synthesizing 4-aryl-3-aminopyrazoles.[8] To prevent side reactions like debromination, it is often advantageous to first protect the pyrazole nitrogen.[2][8]
-
Sonogashira Coupling: The bromine can be coupled with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties at the C4 position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, coupling the bromopyrazole with various amines to generate 4-amino-substituted pyrazole derivatives.
Reactions at the Nitrogen Atoms (N1 and Amino Group)
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N-Arylation/N-Alkylation: The pyrazole ring's N1-H is nucleophilic and can be functionalized through reactions like the Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed) with aryl halides.[4] Alkylation at this position is also readily achieved.
-
Condensation Reactions: The C3-amino group is a potent nucleophile and can participate in condensation reactions with 1,3-dielectrophiles (e.g., β-diketones, β-ketoesters) to form fused pyrazolo[1,5-a]pyrimidine systems. This is a cornerstone reaction for the synthesis of many kinase inhibitors.
Caption: Key Reaction Pathways for 3-Amino-4-bromopyrazole.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 3-Amino-4-bromopyrazole make it a highly sought-after intermediate in pharmaceutical research. Its primary application lies in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The pyrazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases.
-
Kinase Inhibitors: The condensation of 3-Amino-4-bromopyrazole derivatives with appropriate electrophiles is a common strategy to build the core structures of inhibitors for kinases such as CDKs, Aurora kinases, and others.[3] The bromine at the C4 position can be used in a late-stage Suzuki coupling to introduce diversity and optimize potency and selectivity.
-
Agrochemicals: This compound is also utilized in the development of novel agrochemicals, including advanced herbicides and fungicides, contributing to effective crop protection.[2]
-
Materials Science: The unique electronic properties of the functionalized pyrazole ring have led to its use in creating novel materials with enhanced thermal stability and other specific characteristics.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Amino-4-bromopyrazole.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Experimental Methods 1. Bromination Methods. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
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Journal of Chemical Education. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-1-(4-methylbenzyl)-1h-pyrazol-3-amine. Retrieved from [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
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HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene). (2020). Retrieved from [Link]
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ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. Retrieved from [Link]
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MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
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